molecular formula C22H24ClFN2O3S B2865329 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892758-03-1

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2865329
CAS No.: 892758-03-1
M. Wt: 450.95
InChI Key: RHAQNDDSWHTSKA-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a quinoline core, a sulfonyl group, and a diethylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the sulfonyl group, and the addition of the diethylamino and fluoro substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor systems can be employed to ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the quinoline core.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with sulfonyl, diethylamino, and fluoro substituents. Examples are:

  • 3-((3-bromophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one
  • 3-((3-methylphenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one

Uniqueness

The uniqueness of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O3S/c1-4-10-26-14-21(30(28,29)16-9-7-8-15(23)11-16)22(27)17-12-18(24)20(13-19(17)26)25(5-2)6-3/h7-9,11-14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQNDDSWHTSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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